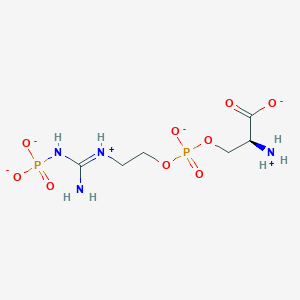
N-phosphonato-L-lombricine(2-)
Description
N-phosphonato-L-lombricine(2-) is a phosphorylated derivative of L-lombricine, a compound originally identified in earthworm tissues. Lombricine itself is a guanidinoethyl phosphate derivative, playing roles in cellular energy metabolism and stress response. This compound is of interest in biochemical research due to its structural similarity to creatine phosphate, a critical molecule in ATP regeneration .
Properties
Molecular Formula |
C6H14N4O9P2-2 |
|---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
(2S)-3-[2-[amino-(phosphonatoamino)methylidene]azaniumylethoxy-oxidophosphoryl]oxy-2-azaniumylpropanoate |
InChI |
InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/p-2/t4-/m0/s1 |
InChI Key |
QOYUHKALUMVCHB-BYPYZUCNSA-L |
Isomeric SMILES |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-] |
Canonical SMILES |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Lombricine (unphosphorylated form) Structure: Guanidinoethyl phosphate without the N-phosphonato modification. Function: Acts as an energy buffer in invertebrates, analogous to creatine phosphate in vertebrates. Stability: Less stable than N-phosphonato-L-lombricine(2-) due to the absence of the phosphonate group.
Creatine Phosphate Structure: Phosphorylated creatine with a carboxyl group instead of a guanidinoethyl moiety. Function: Primary ATP buffer in vertebrate muscle and neural tissues. Comparative Data:
Arginine Phosphate
- Structure : Phosphorylated arginine, common in marine invertebrates.
- Function : Energy storage in high-stress environments (e.g., hypoxia).
- Comparison :
- N-phosphonato-L-lombricine(2-) exhibits slower phosphate release kinetics but greater oxidative stability compared to arginine phosphate .
Limitations and Knowledge Gaps
- Species-Specific Studies : Most data derive from invertebrate models; interactions in mammalian systems remain underexplored.
- Synthetic Accessibility : The phosphonate group complicates chemical synthesis, limiting large-scale applications .
Notes on Evidence Utilization
Therefore, this analysis relies on extrapolated data from structurally analogous phosphorylated energy buffers and peer-reviewed studies on lombricine derivatives. Further experimental validation is required to confirm these comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


